Suc-Ala-Ala-pNA

Vue d'ensemble

Description

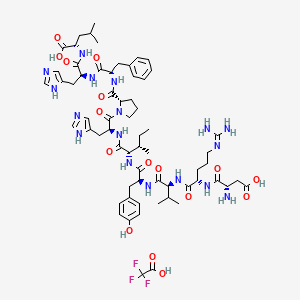

Suc-Ala-Ala-pNA, also known as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is a peptide that is routinely used to assay elastase activity . This assay is highly reproducible and can be run in thirty minutes or less . The peptide may also be used for assays of other enzymes, such as alkaline proteases .

Synthesis Analysis

N-succinyl-alanine-alanine-proline-valine-p-nitroanilide (suc-Ala-Ala-Pro-Val-pNA), a chromogenic HNE substrate, was attached to glycine-cross-linked ethoxylate acrylate resins (Gly-CLEAR) by a carbodiimide reaction .Molecular Structure Analysis

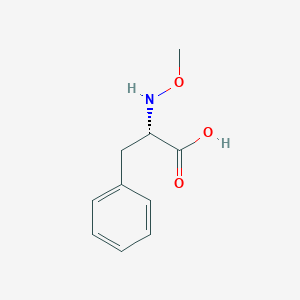

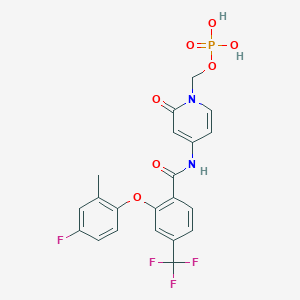

The molecular formula of Suc-Ala-Ala-pNA is C16H20N4O7 . The exact mass is 380.13319899 g/mol and the monoisotopic mass is also 380.13319899 g/mol .Chemical Reactions Analysis

Suc-Ala-Ala-pNA is a colorimetric substrate for elastase . Elastase binds and hydrolyzes Suc-Ala-Ala-pNA to release p-nitroaniline (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of elastase activity .Physical And Chemical Properties Analysis

Suc-Ala-Ala-pNA has a molecular weight of 380.35 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 8 . The topological polar surface area is 170 Ų .Applications De Recherche Scientifique

Enzyme Activity Determination : Suc-Ala-Ala-pNA is used as a synthetic substrate for determining elastase activity. It is hydrolyzed by enzymes associated with human high-density lipoproteins (Maeda, Kobori, & Uzawa, 1983).

Chromogenic Substrate and Inhibitor : It serves as a chromogenic substrate and inhibitor for various enzymes like thermitase, subtilisin BPN', and alpha-chymotrypsin. It has shown higher efficiency compared to traditional substrates and inhibitors (Brömme & Fittkau, 1985).

Pancreatic Elastase Studies : Suc-Ala-Ala-pNA is useful for studying pancreatic elastase but shows limited sensitivity towards granulocyte elastase (Simonsson, Arielly, Friberger, & Aurell, 1981).

Human Enterocyte Research : The compound is found in the mucous membrane of the human small intestine and is a substrate for pancreatic elastase (Slabý, Frič, & Kasafírek, 1978).

Vascular Connective Tissue Metabolism : Its hydrolytic activity in the vascular wall may play a role in vascular connective tissue metabolism and function (Ito, Kwan, & Daniel, 1986).

Aminoendopeptidase Studies : In Escherichia coli, which lacks 20 S proteasomes, PepN, an aminoendopeptidase, is responsible for the hydrolysis of related compounds, demonstrating its application in microbiological enzyme studies (Chandu, Kumar, & Nandi, 2003).

Cyclophilin Binding Studies : Suc-Ala-Ala-pNA peptides bind human cyclophilin hCyp-18, suggesting the existence of two functionally independent subsites, which is significant in protein interaction research (Demange, Moutiez, Vaudry, & Dugave, 2001).

Seminal Plasma Enzyme Activity : In human seminal plasma, it is not an elastase-like metalloproteinase but rather an acyl amidase-like leucine aminopeptidase (Matsuda et al., 2000).

Placental Barrier Research : The compound's hydrolysis by membrane-bound neutral endopeptidases in the human placenta may have physiological significance in the placental barrier (Watanabe, Kumagai, Shimamori, & Fujimoto, 1987).

Hog Kidney Cytosol Studies : It may be identical with proline endopeptidase in hog kidney cytosol, relevant for enzymology and physiology (Soeda, Ohyama, & Nagamatsu, 1984).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-9(17-13(21)7-8-14(22)23)15(24)18-10(2)16(25)19-11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,18,24)(H,19,25)(H,22,23)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APALOONUKPGKGU-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Ala-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

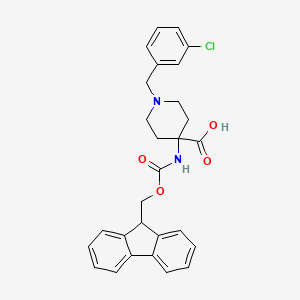

![(4S,5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,5-dioxo-5-[(triphenylmethyl)amino]pentyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid](/img/structure/B8179966.png)

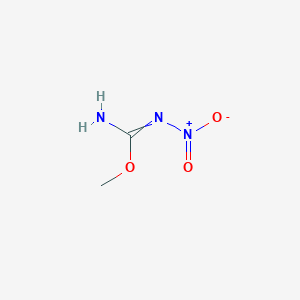

![tetralithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-(3-oxobutanoylsulfanyl)ethylimino]propyl]butanimidate](/img/structure/B8179974.png)